Comparative Intravenous and Oral Potency: Bunolol Hydrochloride vs. Propranolol in Canine Cardiovascular Models
Bunolol hydrochloride demonstrates significantly higher potency than propranolol in blocking cardiovascular responses to isoproterenol. In anesthetized dogs, intravenous bunolol was approximately 3 times as potent as propranolol [1]. When administered orally to unanesthetized dogs with subsequent induction of anesthesia, bunolol was approximately 20 times as potent as propranolol [1]. This oral-to-intravenous potency ratio difference (20 vs. 3) highlights a pronounced oral bioavailability advantage for bunolol in this model.
| Evidence Dimension | Beta-adrenoceptor blocking potency |
|---|---|
| Target Compound Data | 3x (i.v.), 20x (p.o.) potency relative to propranolol |
| Comparator Or Baseline | Propranolol potency = 1 |
| Quantified Difference | Bunolol is 3-fold more potent i.v. and 20-fold more potent p.o. than propranolol |
| Conditions | Anesthetized dogs (i.v.); unanesthetized dogs with subsequent anesthesia (p.o.), antagonism of isoproterenol-induced cardiovascular actions |
Why This Matters
For researchers requiring a potent β-blocker with high oral bioavailability in canine models, bunolol hydrochloride offers a substantial potency advantage over propranolol, enabling lower dosing and potentially reduced side-effect profiles.
- [1] NCATS Inxight Drugs. Bunolol hydrochloride. National Center for Advancing Translational Sciences. View Source
